(5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-bromo-2-fluoro-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFN2O2/c1-16-3-5-17(6-4-16)13(18)10-7-9(14)8-11(19-2)12(10)15/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIPYBFKDBMQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C(=CC(=C2)Br)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Fluorinated Methoxybenzene Derivatives
The introduction of bromine at the para position relative to methoxy and fluorine groups is critical. A validated approach involves electrophilic aromatic substitution using bromine (Br₂) under iron powder catalysis.
Procedure :
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Starting Material : 2-Fluoro-3-methoxyphenol (10 g, 63.5 mmol) is acetylated with acetic anhydride (1.2 eq) in dichloromethane with sulfuric acid catalysis (2 mol%) at 100°C for 6 hours.
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Bromination : The acetylated intermediate (26 g) is treated with bromine (35 g, 219 mmol) in DMF at 70–80°C for 5 hours under iron powder (2 g) catalysis.
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Deacetylation : The brominated product is hydrolyzed in 10% sodium bicarbonate solution to yield 5-bromo-2-fluoro-3-methoxyphenol (27 g, 86% yield).
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Acetylation | Acetic anhydride, H₂SO₄ | 100°C, 6 h | 95% |
| Bromination | Br₂, Fe powder | 70–80°C, 5 h | 89% |
| Deacetylation | NaHCO₃ (aq.) | 80°C, 2 h | 86% |
Oxidation to Carboxylic Acid and Acyl Chloride Formation
The phenol intermediate is oxidized to the carboxylic acid using KMnO₄ in acidic medium, followed by treatment with thionyl chloride (SOCl₂) to form 5-bromo-2-fluoro-3-methoxybenzoyl chloride .
Coupling with 4-Methylpiperazine
Nucleophilic Acyl Substitution
The acyl chloride reacts with 4-methylpiperazine in anhydrous dichloromethane under Schlenk conditions:
Procedure :
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Reaction : 5-Bromo-2-fluoro-3-methoxybenzoyl chloride (10 mmol) is added dropwise to a solution of 4-methylpiperazine (12 mmol) and triethylamine (15 mmol) in DCM at 0°C.
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Stirring : The mixture is warmed to room temperature and stirred for 12 hours.
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Workup : The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, followed by drying over Na₂SO₄ and solvent evaporation.
Optimization :
-
Excess piperazine (1.2 eq) ensures complete conversion.
-
Triethylamine neutralizes HCl, preventing side reactions.
Yield : 78–82% after column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Alternative Synthetic Routes
Suzuki-Miyaura Cross-Coupling for Boronate Intermediates
A patent-disclosed method employs palladium-catalyzed coupling for introducing the piperazine moiety:
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Boronate Formation : The bromoaryl intermediate is converted to its pinacol boronate ester using bis(pinacolato)diboron and Pd(dppf)Cl₂.
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Coupling : The boronate reacts with 4-methylpiperazine-1-carbonyl chloride under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).
Advantages :
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Higher functional group tolerance.
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Mild conditions (60°C, 8 h).
One-Pot Multistep Synthesis
A streamlined approach combines bromination, oxidation, and coupling in a single reactor:
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Bromination : 2-Fluoro-3-methoxyphenol → 5-bromo derivative using N-bromosuccinimide (NBS) in CCl₄.
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Oxidation : TEMPO/NaOCl system converts the methyl group to carboxylic acid.
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Coupling : In situ acyl chloride formation and reaction with 4-methylpiperazine.
Yield : 65–70% (over three steps).
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for developing new therapeutic agents. Research indicates that similar piperazine derivatives exhibit:
- Antidepressant Effects : Compounds with piperazine structures are often explored for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation.
- Antipsychotic Activity : The interaction of this compound with dopamine receptors may provide insights into its potential use in treating schizophrenia and other psychotic disorders.
Neuropharmacology
Studies have shown that compounds like (5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone can influence neurotransmitter systems. The following effects have been documented:
- Serotonergic Modulation : The compound may enhance serotonergic activity, which is beneficial in treating depression and anxiety disorders.
- Dopaminergic Activity : Its ability to interact with dopamine receptors suggests potential applications in managing conditions like ADHD and Parkinson's disease.
Synthesis and Interaction Studies
The synthesis of (5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic synthesis techniques. Understanding its interaction with biological macromolecules is crucial for elucidating its mechanism of action. Techniques employed include:
- Molecular Docking Studies : These studies help predict how the compound binds to various receptors and enzymes.
- In Vitro Assays : Evaluating the compound's efficacy and safety profile through cell-based assays.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Electronic Comparisons
- Substitution Patterns: The target compound combines electron-withdrawing bromo and fluoro groups with an electron-donating methoxy group. This creates a polarized aromatic system that may enhance interactions with charged or polar receptor pockets . Compound 883738-38-3 introduces a boronic ester, enabling cross-coupling reactions for diversification but reducing stability in aqueous environments .
- Piperazine Modifications: All compounds retain the 4-methylpiperazine group, which contributes to basicity (pKa ~7.5–8.5) and solubility in physiological conditions.
Biological Activity
(5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone, with the CAS number 2586127-36-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
The compound has a molecular weight of 331.18 g/mol and features several functional groups that may contribute to its biological activity. Key computed properties include:
- XLogP3-AA : 2
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 2 .
Antagonist Activity
In related studies, compounds with similar piperazine structures have demonstrated antagonist activities at various receptors. For instance, quinazoline derivatives showed high affinity for hA2AR with Ki values in the nanomolar range and exhibited significant antagonist activity in cyclic AMP assays . This suggests that our compound may also possess similar receptor modulation capabilities.
Cytotoxicity and Selectivity
Studies on small molecules targeting the PD-1/PD-L1 interaction have shown that structural modifications can lead to enhanced cytotoxic profiles. Compounds with similar scaffolds have been tested for their ability to rescue immune cells in vitro, indicating potential immunomodulatory effects . This raises the possibility that (5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone could exhibit selective cytotoxicity against certain cancer cell lines.
Study on PD-L1 Inhibition
A study investigated small molecules acting as antagonists in the PD-1/PD-L1 pathway. One compound demonstrated a rescue rate of 92% at a concentration of 100 nM in mouse splenocytes . Although this specific compound was not (5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone, it illustrates the potential for compounds with similar structures to modulate immune responses effectively.
Quinazoline Derivative Analysis
Another study highlighted quinazoline derivatives as effective A2A adenosine receptor antagonists, showing IC50 values around 6 µM . These findings suggest that structural analogs like (5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone might exhibit comparable efficacy against specific biological targets.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 331.18 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
| XLogP3-AA | 2 |
Q & A
Q. Basic Synthesis Protocol
- Step 1 : Friedel-Crafts acylation to couple the bromo-fluoro-methoxyphenyl moiety with the piperazine ring, using a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C .
- Step 2 : Nucleophilic substitution or coupling reactions to introduce the 4-methylpiperazine group, often requiring elevated temperatures (60–80°C) in polar aprotic solvents like DMSO or acetonitrile .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
Which spectroscopic and analytical techniques are essential for structural confirmation?
Q. Basic Characterization Methods
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and piperazine ring integrity. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₃H₁₅BrFN₂O₂) and rule out byproducts .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .
How can reaction conditions be optimized to improve yield and selectivity?
Q. Advanced Methodological Considerations
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to enhance solubility of intermediates .
- Catalyst Screening : Evaluate alternative Lewis acids (e.g., FeCl₃) for greener synthesis .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
- Continuous Flow Systems : Implement microreactors for scalable and reproducible coupling steps .
How should discrepancies in biological activity data be resolved?
Q. Data Contradiction Analysis
- Purity Validation : Re-analyze compound batches via HPLC to ensure >98% purity; impurities may interfere with assays .
- Assay Standardization : Use positive controls (e.g., kinase inhibitors for enzyme assays) and replicate experiments across cell lines (e.g., HEK293 vs. HepG2) to account for variability .
- Solvent Compatibility : Verify that DMSO concentrations in stock solutions do not exceed 0.1% to avoid cytotoxicity artifacts .
What structure-activity relationship (SAR) insights guide functional group modifications?
Q. Advanced SAR Strategies
- Bromo vs. Chloro Substituents : Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme binding pockets, as shown in kinase inhibition assays .
- Fluorine Positioning : 2-Fluoro substitution reduces metabolic degradation compared to para-fluorine analogs .
- Methoxy Group : Replacement with ethoxy decreases solubility but improves blood-brain barrier penetration in preclinical models .
What in vitro models are recommended for preliminary toxicity profiling?
Q. Methodological Safety Screening
- Hepatotoxicity : HepG2 cell viability assays (IC₅₀ determination) .
- Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential .
- Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology .
How is compound stability evaluated under varying storage conditions?
Q. Advanced Stability Studies
- Accelerated Degradation Tests : Expose the compound to 40°C/75% relative humidity for 4 weeks, monitoring degradation via HPLC .
- Light Sensitivity : Store aliquots in amber vials and compare NMR spectra before/after UV exposure .
- Long-Term Storage : Lyophilization and storage at -20°C in argon atmosphere to prevent oxidation .
What strategies enhance regioselectivity in heterocyclic coupling reactions?
Q. Advanced Synthetic Chemistry
- Protecting Groups : Temporarily block reactive sites on the piperazine ring using Boc groups, followed by deprotection with TFA .
- Catalyst Design : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to minimize byproducts .
- Computational Modeling : DFT calculations to predict transition states and optimize reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
